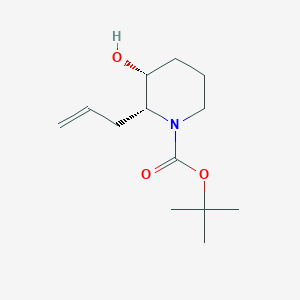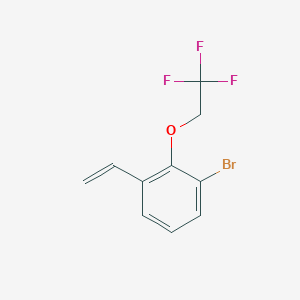![molecular formula C10H14N2O4 B1383670 Acide 3-[(tert-butoxy)carbonyl]-1-méthyl-1H-pyrazole-5-carboxylique CAS No. 2059988-63-3](/img/structure/B1383670.png)
Acide 3-[(tert-butoxy)carbonyl]-1-méthyl-1H-pyrazole-5-carboxylique
Vue d'ensemble
Description
“3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 2059988-63-3 . It has a molecular weight of 226.23 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O4/c1-10(2,3)16-9(15)6-5-7(8(13)14)12(4)11-6/h5H,1-4H3,(H,13,14) .Chemical Reactions Analysis
The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Polymérisation
Ce composé est utilisé dans la polymérisation par ouverture de cycle contrôlée de polypeptoïdes, qui sont des polymères qui imitent la structure des peptides. Ces polypeptoïdes présentent des groupes acide carboxylique sur le substituant N, ce qui en fait des blocs de construction utiles pour la construction d'assemblages supramoléculaires peptidomimétiques aux propriétés sensibles aux stimuli .
Chimie médicinale
En chimie médicinale, des dérivés de ce composé ont été synthétisés et évalués pour leur potentiel antioxydant. Ils ont montré un bon potentiel de piégeage, comparable à celui de l'acide ascorbique (témoin positif) .
Développement de médicaments antibactériens
Des recherches sur de nouvelles quinolines comportant une partie 5-azaspiro, qui comprend ce composé, ont révélé une activité antibactérienne puissante contre les agents pathogènes respiratoires. Cela suggère son application dans le développement de médicaments antibactériens.
Synthèse organique
Le composé est également utilisé en synthèse organique, en particulier dans la préparation de liquides ioniques d'acides aminés (AAIL) dérivés d'acides aminés protégés par le tert-butoxycarbonyle. Ces AAIL sont des liquides ioniques à température ambiante avec plusieurs groupes réactifs .
Analyse de la cyclisation des peptides
Il a été impliqué dans des études analysant les structures de cyclisation des peptides et leurs N-carboxyanhydrides (NCA) correspondants, en utilisant des méthodes de calcul pour optimiser des propriétés telles que la distance et les angles afin de trouver la surface d'énergie potentielle (PES) .
Déprotection en chimie en flux
Une nouvelle utilisation de ce composé implique son application en chimie en flux pour la déprotection sélective du groupe protecteur BOC. Ce procédé permet une déprotection presque quantitative et sélective à des températures élevées en peu de temps à l'aide d'une colonne de zinc-hydroxyapatite (Zn-HAP) .
Mécanisme D'action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis, particularly for amines .
Mode of Action
The mode of action of this compound is likely related to its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine during subsequent reactions, preventing it from reacting with other reagents. The Boc group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
For instance, it could play a role in peptide synthesis, where amine protection is often required .
Pharmacokinetics
The group’s removal could also be a significant metabolic step .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In general, the addition of the Boc group to an amine would protect the amine from reacting with other substances. This could be beneficial in complex organic syntheses where selective reactions are necessary .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH of the environment could affect the addition and removal of the Boc group. A basic environment is needed for the addition of the Boc group, while an acidic environment is required for its removal . Temperature could also be a significant factor, as certain reactions might require specific temperatures .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
The tert-butoxycarbonyl (BOC) group is a widely used protecting group in organic synthesis . Future research could explore more efficient methods for adding and removing the BOC group, as well as potential applications of “3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid” in various chemical reactions.
Propriétés
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)6-5-7(8(13)14)12(4)11-6/h5H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSBWXFIGQPWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


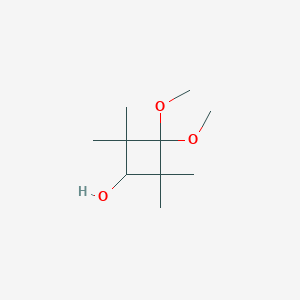
![Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate](/img/structure/B1383588.png)
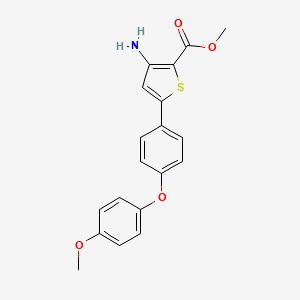
![4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383592.png)
![[4-(Prop-2-en-1-yl)oxan-4-yl]methanol](/img/structure/B1383594.png)
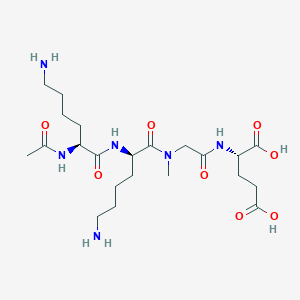
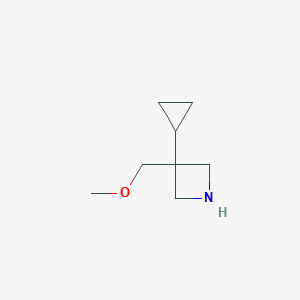

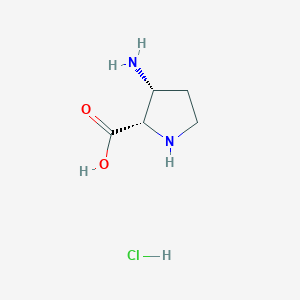
![4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1383601.png)
